molecular formula C13H15N3OS B14325930 5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine CAS No. 100988-23-6

5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14325930
CAS No.: 100988-23-6
M. Wt: 261.34 g/mol
InChI Key: CURNEVUCYJKMAP-UHFFFAOYSA-N
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Description

5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a naphthalenyl group, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method starts with the preparation of 5,6,7,8-tetrahydro-2-naphthol, which is then reacted with chloromethyl methyl ether to form the corresponding ether. This intermediate is then subjected to a reaction with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthalenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiadiazoles.

Scientific Research Applications

5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The naphthalenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol, 5,6,7,8-tetrahydro-: This compound shares the naphthalenyl group but lacks the thiadiazole ring.

    Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar naphthalenyl structure but differ in their functional groups and overall structure.

Uniqueness

The uniqueness of 5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine lies in its combination of the thiadiazole ring and the naphthalenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

100988-23-6

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H15N3OS/c14-13-16-15-12(18-13)8-17-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2,(H2,14,16)

InChI Key

CURNEVUCYJKMAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC3=NN=C(S3)N

Origin of Product

United States

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